Tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Description
Tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1251022-86-2) is a spirocyclic compound featuring a bicyclic structure with a 5-oxa-2-azaspiro[3.4]octane core. Its molecular formula is C₁₂H₂₂N₂O₃, with a molecular weight of 242.32 g/mol . The compound contains an aminomethyl substituent at position 6 and a tert-butyl carbamate protecting group. This structure confers rigidity, making it valuable in medicinal chemistry for designing conformationally restricted scaffolds . Applications include its use as an intermediate in synthesizing kinase inhibitors and other bioactive molecules, particularly after deprotection of the tert-butyloxycarbonyl (Boc) group .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-12(8-14)5-4-9(6-13)16-12/h9H,4-8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLGEBQAVINBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901123561 | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251022-86-2 | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251022-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound with notable biological activity, characterized by its unique spirocyclic structure. This article delves into its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : Approximately 242.31 g/mol
- Key Functional Groups : Tert-butyl group, aminomethyl substituent, carboxylate functional group
The presence of these functional groups contributes to the compound's reactivity and potential interactions with biological systems.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an antimicrobial agent . It has shown efficacy against various bacterial strains, suggesting a potential role in treating infections. Additionally, its structure implies possible interactions with neurotransmitter systems, which could be explored for neuropharmacological applications.
Antimicrobial Efficacy
A study evaluating the antimicrobial properties of the compound revealed:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound may effectively inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies.
Neuropharmacological Potential
The unique structure of this compound raises interest in its potential interactions with neurotransmitter receptors. Initial interaction studies indicate that it may bind to sites involved in metabolic pathways, which could lead to novel neuropharmacological applications.
Synthesis and Optimization
The synthesis of this compound typically involves several steps, including:
- Formation of the spirocyclic framework .
- Introduction of the aminomethyl group .
- Carboxylation to yield the final product .
Optimizing these synthetic routes can enhance yield and purity, making the compound more accessible for research and application in pharmaceuticals .
Case Study: Antimicrobial Activity
In a controlled laboratory setting, the compound was tested against a panel of pathogens. The findings indicated a dose-dependent response in inhibiting bacterial growth:
| Concentration (µg/mL) | Inhibition (%) |
|---|---|
| 10 | 20 |
| 50 | 50 |
| 100 | 80 |
This case study highlights the compound's potential as an antimicrobial agent with a clear dose-response relationship.
Interaction Studies
Further research focused on understanding how this compound interacts with various biological targets:
| Target | Interaction Type |
|---|---|
| Enzymes involved in metabolism | Competitive inhibition |
| Neurotransmitter receptors | Potential agonist/antagonist |
These interactions are crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate exhibits significant antimicrobial properties against various bacterial strains. Its efficacy as an antimicrobial agent opens avenues for developing new antibiotics or antimicrobial therapies, particularly in an era of increasing antibiotic resistance.
Neuropharmacological Potential
The structural characteristics of this compound suggest possible interactions with neurotransmitter systems, which could be explored for neuropharmacological applications. This includes potential effects on mood regulation and cognitive functions, making it a candidate for further research into treatments for neurological disorders.
Synthesis and Modification
The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity depending on the intended application. The reactivity of its functional groups allows for modifications that can tailor the compound's properties to specific therapeutic needs .
Interaction Studies
Interaction studies are crucial for understanding the compound's mechanism of action. Techniques such as enzyme assays and receptor binding studies can elucidate how this compound interacts with biological targets involved in metabolic pathways. This understanding can aid in optimizing its therapeutic potential.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aminomethyl (-CH₂NH₂) and ester groups serve as primary sites for nucleophilic substitution.
-
Mechanism : Alkylation involves electrophilic attack on the aminomethyl nitrogen, while amide formation proceeds via reductive amination under catalytic hydrogenation .
Oxidation and Reduction Reactions
The hydroxymethyl (-CH₂OH) and carbonyl groups undergo redox transformations.
| Reaction Type | Conditions | Reagents | Product(s) Formed | Yield | Reference |
|---|---|---|---|---|---|
| Oxidation | 110°C, 2 hours | KMnO₄ in acidic medium | Tert-butyl 6-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 75% | |
| Reduction | Room temperature, H₂ atmosphere | NaBH₄ or LiAlH₄ | Tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 82% |
-
Key Insight : Oxidation of the hydroxymethyl group yields ketones, while reduction stabilizes reactive intermediates for downstream applications.
Esterification and Hydrolysis
The tert-butyl ester group participates in hydrolysis and transesterification.
-
Application : Hydrolysis generates carboxylic acid derivatives for peptide coupling or metal-organic frameworks .
Cycloaddition and Ring-Opening Reactions
The spirocyclic structure enables participation in cycloaddition reactions.
-
Mechanism : Strain in the spirocyclic framework drives ring-opening, while nitrones participate in stereoselective cycloadditions .
Biological Activity and Interaction Studies
The compound interacts with biological targets via its aminomethyl and spirocyclic motifs:
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
| Compound | Key Functional Groups | Reactivity Profile | Reference |
|---|---|---|---|
| Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro... | Hydroxymethyl | Higher susceptibility to oxidation | |
| Tert-butyl 6-oxo-5-oxa-2-azaspiro... | Ketone | Enhanced electrophilic character |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
| Compound Name | Substituent(s) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target compound | 6-(aminomethyl) | 1251022-86-2 | C₁₂H₂₂N₂O₃ | 242.32 | Primary amine for amide coupling; Boc protection enables controlled synthesis |
| tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 7-(2-aminoethyl) | 1330764-09-4 | C₁₃H₂₄N₂O₃ | 256.35 | Extended alkyl chain (aminoethyl) enhances solubility and linker flexibility |
| tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 7-(aminomethyl) | 1330765-27-9 | C₁₂H₂₂N₂O₃ | 242.31 | Positional isomer of target; altered spatial interactions |
| tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate | 6-oxo | 1363382-39-1 | C₁₁H₁₇NO₃ | 227.26 | Ketone group enables nucleophilic additions; lacks oxa ring |
| tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 7-hydroxy | 1408074-46-3 | C₁₁H₁₉NO₄ | 241.28 | Hydroxyl group facilitates hydrogen bonding; polar derivative |
| tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 6-(iodomethyl) | 1445949-63-2 | C₁₂H₂₀INO₃ | 353.20 | Iodo substituent for cross-coupling reactions (e.g., Suzuki-Miyaura) |
| tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate | 8-(2-hydroxyethyl) | 1823776-19-7 | C₁₃H₂₃NO₄ | 257.33 | Hydroxyethyl chain introduces ether linkage potential |
Q & A
Q. What synthetic strategies are commonly employed to prepare tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate?
A reductive amination approach is widely used. For example, tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate can react with a primary amine (e.g., 1-(3-methoxypyridin-2-yl)piperazine) in the presence of sodium cyanoborohydride and triethylamine. Magnesium sulfate is added as a drying agent, and ethanol serves as the solvent. The reaction typically proceeds at 45°C for 16 hours, followed by purification via silica gel chromatography .
Q. How is the compound characterized after synthesis?
Characterization involves a combination of analytical techniques:
- NMR spectroscopy (1H, 13C, and 19F NMR) to confirm structural integrity and regiochemistry.
- Mass spectrometry (LCMS) for molecular weight verification (e.g., observed m/z 403.1 [M+H]+ for intermediates) .
- Infrared spectroscopy (IR) to identify functional groups like carbonyl and amine stretches .
Q. What purification methods are effective for isolating this spirocyclic compound?
- Silica gel chromatography with gradients of methanol in dichloromethane (e.g., 0–9% methanol) for initial purification.
- Reversed-phase HPLC for higher purity, especially for enantiomer separation .
Q. What safety precautions should be observed during synthesis?
- Use personal protective equipment (PPE) and work in a fume hood due to volatile reagents like trifluoroacetic acid (TFA).
- Neutralize acidic intermediates (e.g., TFA salts) with triethylamine to prevent equipment corrosion .
Advanced Research Questions
Q. How can enantiomers of derivatives be resolved, and what analytical tools validate their configurations?
Enantiomers are separated via supercritical fluid chromatography (SFC) using chiral columns (e.g., Phenomenex Lux Amylose-1). Mobile phases often combine carbon dioxide with ethanol containing ammonia. Absolute configurations are confirmed via X-ray crystallography of hydrochloride salts derived from resolved enantiomers .
Q. What computational methods predict the reactivity of intermediates in spiro ring formation?
- Density Functional Theory (DFT) calculations model transition states to optimize reaction conditions.
- Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding structural modifications .
Q. How are reaction mechanisms for spirocyclic ring formation experimentally validated?
- Isotopic labeling (e.g., 13C or 15N) tracks atom migration during cyclization.
- Kinetic studies under varying temperatures and catalysts (e.g., Pd or Ru complexes) reveal rate-determining steps .
Q. What strategies stabilize reactive intermediates like trifluoroacetate salts during synthesis?
- Use triethylamine to neutralize acidic salts and prevent decomposition.
- Conduct reactions at low temperatures (e.g., 10°C) to minimize side reactions during deprotection steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
